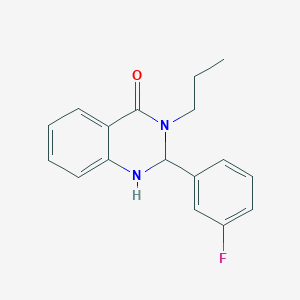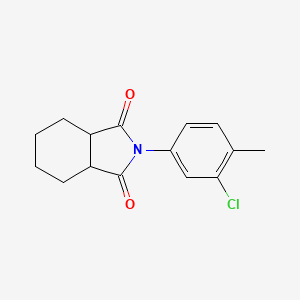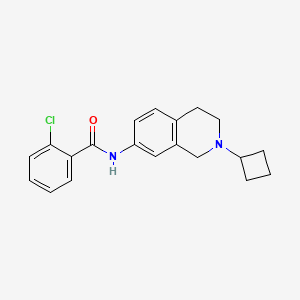
2-(3-fluorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-fluorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has gained significant scientific interest due to its potential applications in various fields, such as medicinal chemistry, drug discovery, and neuroscience.
作用機序
The mechanism of action of 2-(3-fluorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating the activity of various biological targets, such as ion channels, receptors, and enzymes.
Biochemical and Physiological Effects
Studies have shown that 2-(3-fluorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, this compound has been shown to have antitumor activity in various cancer cell lines.
実験室実験の利点と制限
One of the advantages of using 2-(3-fluorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its high potency and selectivity towards specific biological targets. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions for research on 2-(3-fluorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone. One potential direction is to further investigate its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as a therapeutic agent for various types of cancer. Finally, more research is needed to fully understand the mechanism of action of this compound and to identify additional biological targets that it may interact with.
In conclusion, 2-(3-fluorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone is a promising chemical compound with potential applications in various fields of research. Its high potency and selectivity towards specific biological targets make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and to identify additional potential applications.
合成法
The synthesis of 2-(3-fluorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 3-fluoroaniline with propyl bromide in the presence of potassium carbonate, followed by the reaction with anthranilic acid in the presence of acetic anhydride and sulfuric acid. The final product is obtained by the reduction of the intermediate compound with sodium borohydride.
科学的研究の応用
2-(3-fluorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, analgesic, and antitumor properties. In neuroscience, it has been studied for its potential use as a neuroprotective agent and for its ability to modulate glutamate receptor activity.
特性
IUPAC Name |
2-(3-fluorophenyl)-3-propyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c1-2-10-20-16(12-6-5-7-13(18)11-12)19-15-9-4-3-8-14(15)17(20)21/h3-9,11,16,19H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIPRWUPQRIBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[1-(3-ethoxybenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide](/img/structure/B5051532.png)
![N-{4-[(benzylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5051533.png)
![3-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5051544.png)

![2-(4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)pyrimidine trifluoroacetate](/img/structure/B5051557.png)
![1-adamantyl[(4-biphenylylcarbonyl)amino]acetic acid](/img/structure/B5051565.png)
![4-methyl-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B5051570.png)

![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5051581.png)

![methyl 4-({[(5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5051605.png)